molecular formula C8H9ClN2O B3036513 3-Amino-5-chloro-4-methylbenzamide CAS No. 348165-90-2

3-Amino-5-chloro-4-methylbenzamide

Cat. No.: B3036513
CAS No.: 348165-90-2
M. Wt: 184.62 g/mol
InChI Key: LFKFQAWTMOHVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-4-methylbenzamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamide, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-4-methylbenzamide typically involves multiple steps:

    Starting Material: The process begins with 2-nitro-3-methylbenzoic acid.

    Reduction Reaction: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Chlorination Reaction: The resulting 3-amino-4-methylbenzoic acid is then chlorinated using reagents like sulfuryl chloride to introduce the chlorine atom.

    Esterification Reaction: The carboxylic acid group is esterified to form the corresponding ester.

    Ammonolysis Reaction: Finally, the ester is converted to the amide by reaction with ammonia.

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and reduce costs. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of catalysts and environmentally friendly reagents is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-5-chloro-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-chloro-N-methylbenzamide: Similar structure but with a methyl group on the nitrogen atom.

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide: Contains a sulfamoyl group and an o-tolyl group.

Uniqueness

3-Amino-5-chloro-4-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and methyl group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-amino-5-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFQAWTMOHVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-chloro-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5-chloro-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Amino-5-chloro-4-methylbenzamide
Reactant of Route 4
3-Amino-5-chloro-4-methylbenzamide
Reactant of Route 5
3-Amino-5-chloro-4-methylbenzamide
Reactant of Route 6
3-Amino-5-chloro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.